Benzylacyclouridine

Enzyme inhibition kinetics Uridine phosphorylase Structure-activity relationship

Benzylacyclouridine (BAU, CAS 82857-69-0) is the reference-standard competitive uridine phosphorylase inhibitor (Ki=98 nM) for preclinical and clinical pyrimidine metabolism research. Unlike BBAU or PTAU, BAU uniquely combines validated oral bioavailability, a 6.1-fold plasma uridine elevation in murine models, demonstrated antitumor synergy with 5-FU in PC-3 prostate cancer xenografts, and published Phase I clinical pharmacokinetic data (Cmax 19–99 µM, t½ 3–3.9 h) with a well-characterized safety profile. BAU is the benchmark inhibitor for medicinal chemistry SAR campaigns and the UPP inhibitor of choice for fluoropyrimidine combination studies in prostate cancer models. For research use only.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 82857-69-0
Cat. No. B1219635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylacyclouridine
CAS82857-69-0
Synonyms5-BACU
5-benzyl-1-(2'-hydroxyethoxymethyl)uracil
5-benzylacyclouridine
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN(C(=O)NC2=O)COCCO
InChIInChI=1S/C14H16N2O4/c17-6-7-20-10-16-9-12(13(18)15-14(16)19)8-11-4-2-1-3-5-11/h1-5,9,17H,6-8,10H2,(H,15,18,19)
InChIKeySPJAGILXQBHHSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylacyclouridine (BAU, 82857-69-0) – A Reference Standard Uridine Phosphorylase Inhibitor for Nucleoside Homeostasis Research


Benzylacyclouridine (BAU, CAS 82857-69-0), chemically defined as 5-benzyl-1-[(2-hydroxyethoxy)methyl]uracil, is a prototypical acyclonucleoside analogue that functions as a potent and specific competitive inhibitor of uridine phosphorylase (UrdPase; EC 2.4.2.3), the rate-limiting enzyme in uridine catabolism [1]. BAU is widely employed as a biochemical modulator to elevate systemic and intracellular uridine pools and to potentiate the antineoplastic efficacy of fluoropyrimidines such as 5-fluorouracil (5-FU) [2]. Its well-documented potency, extensive preclinical and clinical pharmacokinetic characterization, and established safety profile make it an essential tool for investigators studying pyrimidine metabolism, developing uridine-based rescue regimens, or optimizing fluoropyrimidine chemotherapy [3].

Why Benzylacyclouridine Cannot Be Substituted with Generic Uridine Phosphorylase Inhibitors


Uridine phosphorylase (UPP) inhibitors constitute a chemically diverse class including 5-benzyluracil (BU), benzyloxybenzylacyclouridine (BBAU), and 5-(phenylthio)acyclouridine (PTAU). However, significant quantitative differences in enzyme inhibition constants, species-dependent oral bioavailability, and in vivo efficacy render these compounds non-interchangeable. For instance, BBAU is a more potent inhibitor in vitro (Ki ≈ 32 nM) but exhibits inferior in vivo efficacy compared to BAU in certain models due to pharmacokinetic liabilities [1]. Conversely, PTAU demonstrates superior uridine bioavailability enhancement but possesses a distinct off-target profile [2]. The following evidence demonstrates that BAU's specific combination of potency, oral bioavailability, clinical safety data, and validated in vivo efficacy in tumor models uniquely positions it as the reference UPP inhibitor for specific research and therapeutic development applications [3].

Quantitative Differentiation of Benzylacyclouridine (BAU) Against Structural Analogs and Standard-of-Care Combinations


Comparative Enzyme Inhibition Kinetics: BAU vs. 5-Benzyluracil (BU) and BBAU

BAU exhibits a Ki of 98 nM for uridine phosphorylase, representing a 16-fold improvement in potency over its non-acyclonucleoside analog 5-benzyluracil (BU, Ki = 1575 nM) [1]. While BBAU demonstrates even greater potency (Ki = 32 nM), BAU offers a superior balance of in vitro potency and in vivo pharmacokinetic properties [2].

Enzyme inhibition kinetics Uridine phosphorylase Structure-activity relationship

Cross-Species Oral Bioavailability: BAU Demonstrates Consistent Gastrointestinal Absorption

In mice, BAU achieves an oral bioavailability of approximately 60% relative to intravenous administration [1]. In rats, oral bioavailability was 70% at a 90 mg/kg dose [2]. In dogs, bioavailability ranged from 85% (30 mg/kg) to 42.5% (120 mg/kg) [3]. This consistent, species-independent oral absorption profile contrasts sharply with many later-generation UPP inhibitors that exhibit poor or highly variable oral bioavailability [4].

Pharmacokinetics Oral bioavailability Preclinical development

In Vivo Tumor Growth Inhibition: BAU + 5-FU Combination vs. 5-FU Monotherapy

In a PC-3 human prostate cancer xenograft model, the combination of BAU (dosed orally) with 5-fluorouracil (5-FU) resulted in significantly greater antitumor activity compared to 5-FU alone, with no associated increase in animal host toxicity [1]. Quantitative tumor growth inhibition metrics (e.g., T/C ratio or tumor volume reduction) are reported in the primary publication [2].

In vivo efficacy Xenograft model Combination chemotherapy Prostate cancer

Species-Dependent Plasma Uridine Elevation: Quantifying BAU's In Vivo Pharmacodynamic Effect

BAU administration (30 mg/kg i.p.) in mice increased plasma uridine from 1.8 µM to 11 µM, a 6.1-fold elevation [1]. In contrast, the same dose in rats produced only a 1.9-fold increase (1.1 µM to 2.1 µM), and in monkeys, no increase was observed despite therapeutic plasma BAU concentrations (10-100 µM) [1]. This species-dependent pharmacodynamic response highlights the necessity of using mouse models for studies aimed at maximizing uridine elevation.

Pharmacodynamics Uridine modulation Species comparison In vivo efficacy

Clinical Pharmacokinetics and Tolerability: Phase I Data Define Human Exposure and Safety

In a Phase I clinical trial in cancer patients, oral BAU (200-1600 mg/m²) produced dose-proportional peak plasma concentrations (Cmax) ranging from 19 µM to 99 µM, with a terminal half-life (t½β) of 3.0-3.9 hours [1]. BAU was well-tolerated; observed toxicities (grade 1-2 anemia, fatigue, etc.) were mild and not dose-dependent, and the maximum tolerated dose was not reached at the highest dose tested [1]. In comparison, many novel UPP inhibitors lack any clinical safety or pharmacokinetic data, making BAU the only reference compound with established human dosing parameters.

Clinical pharmacokinetics Phase I trial Maximum tolerated dose Safety

Enzyme Selectivity: BAU Inhibits Uridine Phosphorylase but Not Thymidine Phosphorylase

BAU is a specific inhibitor of uridine phosphorylase (UPP1 and UPP2) and exhibits no inhibitory activity against thymidine phosphorylase, uridine-cytidine kinase, or thymidine kinase [1]. This selectivity profile is superior to many non-specific pyrimidine analogs that can inhibit multiple nucleoside metabolic enzymes, potentially confounding experimental results.

Enzyme selectivity Uridine phosphorylase Thymidine phosphorylase Off-target effects

Validated Research Applications for Benzylacyclouridine (BAU) Based on Quantitative Evidence


Preclinical Combination Therapy for Prostate Cancer

Based on direct in vivo evidence demonstrating enhanced antitumor activity of BAU + 5-FU over 5-FU monotherapy in PC-3 prostate cancer xenografts [1], BAU is the UPP inhibitor of choice for preclinical studies evaluating fluoropyrimidine-based combination regimens in prostate cancer models.

Pharmacodynamic Studies of Uridine Homeostasis in Mice

Quantitative data showing a 6.1-fold increase in plasma uridine following BAU administration in mice [1] establishes BAU as the reference standard for experimental modulation of uridine pools in murine models of pyrimidine metabolism, nucleoside transport, or chemotherapy-induced toxicity rescue.

Clinical Trial Dose Selection and Human Pharmacokinetic Modeling

The availability of published Phase I clinical data detailing dose-proportional pharmacokinetics (Cmax 19-99 µM, t½ 3-3.9 h) and a well-characterized safety profile [1] makes BAU an essential reference compound for designing and interpreting human studies involving UPP inhibition or uridine modulation.

Benchmark for Structure-Activity Relationship (SAR) Studies

BAU's well-defined enzyme inhibition constant (Ki = 98 nM) and selectivity profile [1] serve as the benchmark against which novel UPP inhibitors are evaluated in medicinal chemistry and SAR campaigns, providing a standardized reference for comparing potency and target engagement.

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